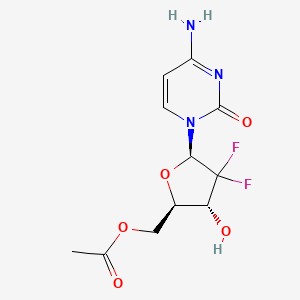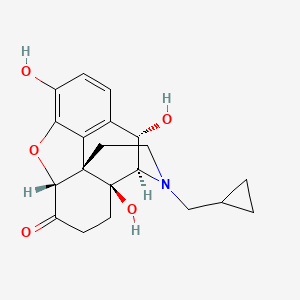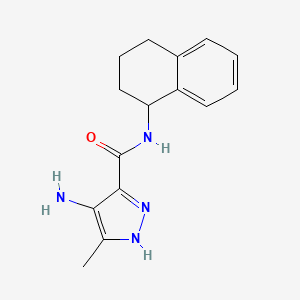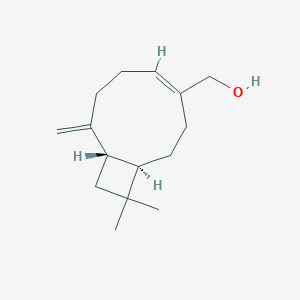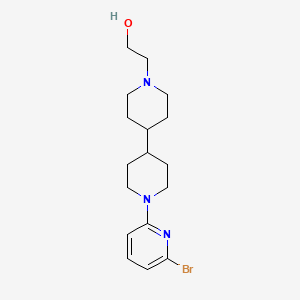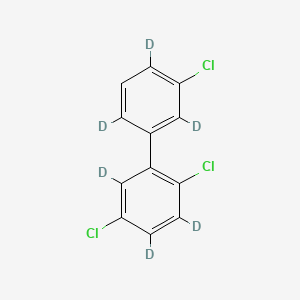
2,3',5-Trichlorobiphenyl-2',3,4,4',6,6'-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is a chlorinated biphenyl compound. It is a derivative of biphenyl where three hydrogen atoms are replaced by chlorine atoms. This compound is often used in scientific research due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The process involves the substitution of hydrogen atoms on the biphenyl ring with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of chlorinated biphenyl oxides.
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include sodium hydroxide and ammonia. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: Chlorinated biphenyl oxides.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Wissenschaftliche Forschungsanwendungen
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorination on the properties of biphenyls.
Biology: It is used to study the effects of chlorinated biphenyls on biological systems, including their toxicity and bioaccumulation.
Medicine: It is used in the development of drugs and therapeutic agents that target specific pathways affected by chlorinated biphenyls.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. It can also induce oxidative stress and disrupt cellular membranes, leading to cell damage and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,4,5-Trichlorobiphenyl
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
Uniqueness
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is unique due to its specific pattern of chlorination, which affects its chemical and physical properties. This compound has distinct reactivity and stability compared to other chlorinated biphenyls, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
263.6 g/mol |
IUPAC-Name |
1,4-dichloro-2-(3-chloro-2,4,6-trideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H/i2D,3D,4D,5D,6D,7D |
InChI-Schlüssel |
ONNCPBRWFSKDMQ-IAKNLNTOSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


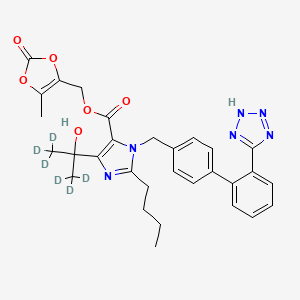

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)

